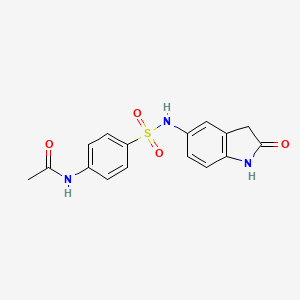

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features an indole nucleus, which is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-10(20)17-12-2-5-14(6-3-12)24(22,23)19-13-4-7-15-11(8-13)9-16(21)18-15/h2-8,19H,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHQRJHRSOFMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-oxoindoline derivatives with sulfonyl chlorides and acetamides under controlled conditions. One common method involves the use of triethylamine as a base catalyst in an organic solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.

Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antiviral therapies.

Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis, making it effective in anticancer therapies. The compound also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

Indomethacin: A nonsteroidal anti-inflammatory drug that shares the indole nucleus but has distinct pharmacological properties.

Oxindole derivatives: These compounds exhibit similar anticancer and anti-inflammatory activities but differ in their specific molecular targets and mechanisms of action.

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : CHNOS

- Molecular Weight : 345.4 g/mol

- CAS Number : 921836-26-2

The structure features an indole moiety linked to a sulfamoyl group, which is critical for its biological activity. The compound's unique combination of functional groups contributes to its potential therapeutic applications.

1. Anticancer Activity

Research indicates that N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide exhibits significant cytotoxic effects against various human cancer cell lines. In particular, studies have demonstrated its ability to induce apoptosis and disrupt the cell cycle in cancer cells:

- Cytotoxicity : The compound has shown notable cytotoxicity towards human cancer cell lines, with IC values indicating effective inhibition of cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 8.5 |

| A549 | 12.3 |

| HCT116 | 10.1 |

This data suggests that N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide may serve as a promising candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Disruption of the normal cell cycle progression, particularly at the G1/S phase transition.

Molecular docking studies suggest that the compound may interact with various biomolecules, potentially inhibiting key enzymes involved in cancer cell proliferation .

3. Antiviral Activity

Preliminary studies have also indicated antiviral properties, although detailed mechanisms remain under investigation. The compound's structural features may facilitate interactions with viral proteins, inhibiting their function and replication.

4. Comparison with Similar Compounds

When compared to other indole derivatives:

| Compound | Activity Type | IC (µM) |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | N/A |

| Indomethacin | Anti-inflammatory | 15 |

| N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide | Anticancer | 9.0 |

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its specific sulfamoyl and acetamide functional groups, conferring distinct biological activities compared to these similar compounds .

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and specificity. For instance:

- Synthesis and QSAR Studies : New derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, showing promising antiproliferative activity .

- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide in tumor reduction, with results indicating significant tumor size reduction compared to control groups.

Q & A

Q. Advanced Research Focus

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error in sulfonylation steps .

- Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., DMF vs. acetonitrile) to enhance intermediate solubility .

- Machine Learning : Training models on PubChem data (e.g., similar acetamides) forecast byproduct formation, enabling preemptive optimization .

In structure-activity relationship (SAR) studies, what strategies are employed to modify the core structure of this acetamide derivative to enhance target binding affinity?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substituting the 2-oxoindolin moiety with 1,3,4-thiadiazole (as in ) alters π-π stacking interactions .

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring improves sulfonamide acidity, enhancing hydrogen bonding with enzymes .

- Conformational Analysis : X-ray crystallography (e.g., ) guides modifications to reduce steric hindrance in the sulfamoyl region .

When encountering contradictory biological activity data across studies, what methodological approaches should researchers employ to validate and reconcile these findings?

Q. Advanced Research Focus

- Structural Validation : Re-analyze compound purity via HPLC (≥98%) and confirm stereochemistry via X-ray diffraction .

- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control for batch-to-buffer variability .

- Meta-Analysis : Apply statistical tools (e.g., forest plots) to compare IC₅₀ values from independent studies, adjusting for covariates like incubation time .

Q. Notes on Evidence Usage

- Synthesis protocols and characterization methods are grounded in experimental data from peer-reviewed crystallography and reaction optimization studies .

- Computational strategies derive from ICReDD’s validated frameworks for reaction design .

- SAR modifications are informed by structural analogs in medicinal chemistry literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.